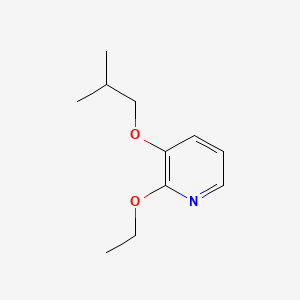

2-Ethoxy-3-isobutoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-3-isobutoxypyridine is a chemical compound with the CAS Number: 1255574-40-3 and a molecular weight of 195.26 . It has a linear formula of C11H17NO2 .

Synthesis Analysis

While specific synthesis methods for 2-Ethoxy-3-isobutoxypyridine were not found in the search results, it’s worth noting that compounds like these can often be synthesized using methods such as Suzuki–Miyaura coupling . This method is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-isobutoxypyridine is 1S/C11H17NO2/c1-4-13-11-10 (6-5-7-12-11)14-8-9 (2)3/h5-7,9H,4,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Again, while specific reactions involving 2-Ethoxy-3-isobutoxypyridine were not found, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving similar compounds . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .

Applications De Recherche Scientifique

1. Specific Scientific Field The research is conducted in the field of Organic Chemistry , specifically in the synthesis of oligo-Schiff-bases .

3. Methods of Application or Experimental Procedures The synthesis of the oligo-Schiff-base involves a condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol . The subsequent oxidative polycondensation process yields the target oligo-Schiff-base .

Synthesis of Pyridine Derivatives as Potential Insecticidal Agents

- Specific Scientific Field : This research is conducted in the field of Organic Chemistry and Agricultural Science , specifically in the synthesis of pyridine derivatives as potential insecticidal agents .

- Summary of the Application : “2-Ethoxy-3-isobutoxypyridine” is used in the synthesis of pyridine derivatives, which are chemically prepared as analogues to a large group of insecticides called neonicotinoids . These compounds were tested for their insecticidal activities toward nymphs and adults of cowpea aphid .

- Methods of Application or Experimental Procedures : The synthesis of the pyridine derivatives involves a four-component reaction of different aromatic aldehydes, acetyl aryl, sodium alkoxide, and malononitrile .

- Results or Outcomes : The toxicity of these components was measured toward adults and nymphs of Aphis craccivora. Some of the synthesized compounds showed significant insecticidal bioactivity .

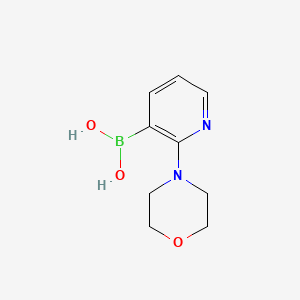

Synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester

- Specific Scientific Field : This research is conducted in the field of Organic Chemistry , specifically in the synthesis of boronic acid esters .

- Summary of the Application : “2-Ethoxy-3-isobutoxypyridine” is used in the synthesis of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester . Boronic acid esters are important in organic synthesis and medicinal chemistry.

Safety And Hazards

Propriétés

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWKAGCEWRRCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682021 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-isobutoxypyridine | |

CAS RN |

1255574-40-3 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)